(Rac)-ACT-451840

Description

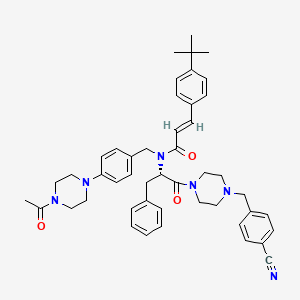

has antimalarial activity; structure in first source

Structure

2D Structure

Properties

CAS No. |

1839508-99-4 |

|---|---|

Molecular Formula |

C47H54N6O3 |

Molecular Weight |

751.0 g/mol |

IUPAC Name |

(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1 |

InChI Key |

BQZUYCCCNXOADJ-TVNMEPFQSA-N |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN([C@@H](CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)/C=C/C6=CC=C(C=C6)C(C)(C)C |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ACT-451840; ACT451840; ACT 451840 |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-ACT-451840 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Daridorexant (ACT-541468), a Dual Orexin Receptor Antagonist

Note on Nomenclature: The compound "(Rac)-ACT-451840" is identified in scientific literature as a potent antimalarial agent. However, the technical requirements of this request, particularly the focus on signaling pathways relevant to neuroscience, strongly suggest an interest in Daridorexant (ACT-541468) . Daridorexant is a dual orexin receptor antagonist developed for the treatment of insomnia by Actelion/Idorsia, the same developer associated with ACT-451840. This guide will focus on Daridorexant to align with the inferred scientific context of the query.

Executive Summary

Daridorexant is a selective dual orexin receptor antagonist (DORA) approved for the treatment of insomnia, a condition often characterized by a state of hyperarousal.[1][2] It functions by competitively inhibiting the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R.[3][4] This action suppresses the "wake drive" within the central nervous system, thereby facilitating the transition to and maintenance of sleep without causing broad neuronal inhibition typical of older hypnotics.[1][5] Its pharmacokinetic profile, characterized by a rapid onset and an 8-hour half-life, is designed to provide efficacy throughout the night while minimizing next-morning residual effects.[6][7]

Core Mechanism of Action: The Orexin System

The orexin system is a primary regulator of wakefulness and arousal.[3] It consists of:

-

Orexin Neurons: A small population of neurons located exclusively in the hypothalamus.[8]

-

Orexin Neuropeptides: Orexin-A (OXA) and Orexin-B (OXB), which are produced by these neurons.

-

Orexin Receptors: Two G protein-coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), which are distributed throughout the brain in key areas associated with arousal, such as the monoaminergic nuclei.[9]

During periods of wakefulness, orexin neurons are active, releasing OXA and OXB. These neuropeptides bind to OX1R and OX2R on target neurons, leading to an increase in intracellular calcium and enhanced excitatory neurotransmission, which promotes and sustains wakefulness.[3][9] In individuals with insomnia, this system can be overactive, contributing to a state of hyperarousal that prevents sleep.[3]

Daridorexant acts as a competitive and insurmountable antagonist at both orexin receptors.[4][9] By blocking the binding sites, it prevents OXA and OXB from activating the receptors, thus reducing the downstream wake-promoting signals and allowing natural sleep-promoting processes to take precedence.[3][4]

Quantitative Data

Pharmacodynamic Properties

Daridorexant is a potent, equipotent antagonist of both orexin receptors.[4][10] Its binding kinetics show that while it provides insurmountable antagonism, its on-target residence time is short enough to avoid next-day residual effects after the drug has been eliminated.[9]

| Parameter | OX1 Receptor | OX2 Receptor | Reference |

| Binding Affinity (Ki) | 0.47 nM | 0.93 nM | [4][10] |

| Functional Antagonism (Kb) | 0.5 nM | 0.8 nM | [9][10] |

| Receptor Occupancy Half-Life (ROt1/2) | 4 minutes | 8 minutes | [9] |

Pharmacokinetic Profile

The pharmacokinetic profile of Daridorexant is optimized for an insomnia therapeutic, with rapid absorption to induce sleep and a half-life sufficient to maintain sleep throughout the night without causing excessive morning sedation.[6][11]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [4][6] |

| Terminal Half-Life (t1/2) | ~8 hours | [6][10] |

| Absolute Bioavailability | 62% | [11][12] |

Clinical Efficacy Data (Phase 3 Trials)

Pivotal Phase 3 clinical trials demonstrated that Daridorexant significantly improved key objective and subjective measures of insomnia compared to placebo.[13] Efficacy was observed at the first month and sustained through month three of treatment.[7][11]

| Endpoint | Dose | Change from Baseline (vs. Placebo) at Month 1 | Change from Baseline (vs. Placebo) at Month 3 | Reference |

| Wake After Sleep Onset (WASO, min) | 25 mg | -18.4 min (p<0.0001) | -23.0 min (p<0.0001) | [6][7] |

| 50 mg | -29.0 min (p<0.0001) | -29.4 min (p<0.0001) | [6][7] | |

| Latency to Persistent Sleep (LPS, min) | 25 mg | -28.2 min (p=0.0005) | -30.7 min (p=0.0015) | [6][7] |

| 50 mg | -31.2 min (p<0.0001) | -34.8 min (p<0.0001) | [6][7] | |

| Subjective Total Sleep Time (sTST, min) | 25 mg | +12.6 min (p=0.0013) | +9.9 min (p=0.033) | [13] |

| 50 mg | +22.1 min (p<0.0001) | +19.8 min (p<0.0001) | [13] |

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for its target receptor.

-

Objective: To quantify the affinity of Daridorexant for human OX1 and OX2 receptors.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express high levels of either human OX1R or OX2R.[8]

-

Membrane Preparation: Cell membranes containing the receptors are harvested and prepared.

-

Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-BBAC).[8][14]

-

Incubation: Varying concentrations of the unlabeled test compound (Daridorexant) are added to compete with the radioligand for binding to the receptors.[14]

-

Separation & Counting: Bound and free radioligand are separated via filtration. The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Daridorexant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Antagonism (Calcium Flux) Assays

These assays measure the functional ability of an antagonist to block agonist-induced receptor activation.

-

Objective: To determine the functional potency (Kb) of Daridorexant in blocking orexin-A-induced activation of OX1R and OX2R.

-

Methodology:

-

Cell Culture: Recombinant cell lines (e.g., CHO) expressing either OX1R or OX2R are loaded with a calcium-sensitive fluorescent dye.[9]

-

Compound Pre-incubation: Cells are pre-incubated with various concentrations of Daridorexant for a set period (e.g., 2 hours).[9]

-

Agonist Challenge: Orexin-A is added to the cells to stimulate the receptors.

-

Signal Detection: Activation of the Gq-coupled orexin receptors leads to an increase in intracellular calcium, which is detected as a change in fluorescence by an instrument like a Fluorometric Imaging Plate Reader (FLIPR).[15]

-

Data Analysis: The ability of Daridorexant to inhibit the orexin-A-induced calcium signal is measured. The data are used to calculate the apparent Kb value, representing the equilibrium dissociation constant of the antagonist.

-

Polysomnography (PSG) in Clinical Trials

PSG is the gold-standard objective measure for assessing sleep architecture and continuity in clinical trials.

-

Objective: To objectively measure the effect of Daridorexant on sleep onset and maintenance in patients with insomnia disorder.[13]

-

Methodology:

-

Participant Recruitment: Adult patients meeting the DSM-5 criteria for insomnia disorder are enrolled.[16]

-

Instrumentation: Participants are fitted with electrodes to monitor brain activity (electroencephalography, EEG), eye movements (electrooculography, EOG), and muscle tone (electromyography, EMG).

-

Protocol: Participants sleep overnight in a controlled laboratory setting at baseline and at specified follow-up points (e.g., Month 1 and Month 3) after nightly treatment with Daridorexant or placebo.[13]

-

Sleep Scoring: The recorded physiological data are manually or semi-automatically scored in 30-second epochs to classify sleep stages (N1, N2, N3, REM) and wakefulness.

-

Endpoint Calculation: Primary endpoints such as Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS) are calculated from the scored sleep data.[13]

-

References

- 1. Daridorexant for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Daridorexant, a Dual-Orexin Receptor Antagonist as New Approach for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Daridorexant? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Daridorexant: Comprehensive Review of A New Oral Agent for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Daridorexant - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Population pharmacokinetic modeling of daridorexant, a novel dual orexin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Study to Assess the Efficacy and Safety of ACT-541468 (Daridorexant) in Adult and Elderly Subjects With Insomnia Disorder | MedPath [trial.medpath.com]

An In-depth Technical Guide to the Discovery and Synthesis of (Rac)-ACT-451840

Introduction

(Rac)-ACT-451840, with the chemical name (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide, is a potent antimalarial compound with a novel mechanism of action.[1][2][3] It emerged from a dedicated drug discovery program aimed at identifying new chemical entities to combat the growing threat of resistance to existing malaria therapies, including artemisinin-based combination therapies.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ACT-451840, intended for researchers, scientists, and professionals in the field of drug development.

Discovery of ACT-451840

The discovery of ACT-451840 was the result of a collaborative effort between Actelion Pharmaceuticals and the Swiss Tropical and Public Health Institute.[3] The journey began with a phenotypic screening campaign, a strategy that prioritizes the identification of compounds with desired biological effects without prior knowledge of their molecular targets.

A library of 5,000 randomly selected compounds from the Actelion collection was screened against the chloroquine-resistant K1 strain of Plasmodium falciparum in an erythrocyte-based assay.[4] This initial screen identified several hits, among which was a promising phenylalanine-based compound.[4] This hit served as the starting point for an extensive lead optimization program. Over a period of approximately seven years, around 5,000 analogues were synthesized and evaluated to improve potency, selectivity, and pharmacokinetic properties.[4]

This rigorous optimization process, focusing on antiparasitic activity, drug metabolism, and pharmacokinetics (DMPK), culminated in the selection of ACT-451840 for clinical development.[1][2] The compound demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum, a rapid onset of action targeting all asexual blood stages of the parasite, and efficacy in murine models of malaria.[5][6]

References

- 1. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. chimia.ch [chimia.ch]

- 5. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to (S,E)-ACT-451840: A Novel Antimalarial Agent

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (S,E)-ACT-451840, a promising antimalarial drug candidate. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

(S,E)-ACT-451840 is a potent, orally active antimalarial compound belonging to a novel class of phenylalanine-based compounds.[1] It was identified through phenotypic screening and has demonstrated significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1][2]

IUPAC Name: (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide[1][3]

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C49H56N6O3 | [3] |

| Molecular Weight | 793.0 g/mol | [3] |

| Calculated LogP | 6.8 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 9 | [3] |

| Rotatable Bonds | 12 | [3] |

| Topological Polar Surface Area | 91.2 Ų | [3] |

Biological Activity and Mechanism of Action

(S,E)-ACT-451840 exhibits potent, fast-acting parasiticidal activity against all asexual blood stages of P. falciparum, including ring stages, trophozoites, and schizonts.[4][5] It is also active against sexual stage gametocytes, suggesting a potential role in blocking malaria transmission.[2][6] A key feature of this compound is its efficacy against artemisinin-resistant parasite strains.[2]

The primary molecular target of (S,E)-ACT-451840 has been identified as the P. falciparum multidrug resistance protein 1 (PfMDR1), an ATP-binding cassette (ABC) transporter located on the parasite's digestive vacuole membrane.[4][7][8] PfMDR1 is known to be involved in modulating parasite susceptibility to various antimalarial drugs.[8] Resistance to (S,E)-ACT-451840 has been linked to specific point mutations in the pfmdr1 gene.[8][9] Interestingly, parasites resistant to (S,E)-ACT-451840 have shown increased susceptibility to other antimalarial drugs like mefloquine and lumefantrine, suggesting a potential for strategic combination therapies.[8]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elucidating Mechanisms of Drug-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRISPR-Cas9-modified pfmdr1 protects Plasmodium falciparum asexual blood stages and gametocytes against a class of piperazine-containing compounds but potentiates artemisinin-based combination therapy partner drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(Rac)-ACT-451840: A Technical Guide to its Antimalarial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

(Rac)-ACT-451840 is a promising antimalarial compound with potent activity against multiple species and life-cycle stages of the Plasmodium parasite, the causative agent of malaria. This technical guide provides a comprehensive overview of its antimalarial spectrum, supported by quantitative data, detailed experimental methodologies, and visual workflows to facilitate a deeper understanding for research and development purposes.

Quantitative Antimalarial Activity

The antimalarial efficacy of this compound has been evaluated against various Plasmodium species and strains, including those resistant to currently available drugs. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

| Strain | Sensitivity Profile | IC50 (nM) | IC90 (nM) | IC99 (nM) |

| NF54 | Drug-sensitive | 0.4 ± 0.0 | 0.6 ± 0.0 | 1.2 ± 0.0 |

| K1 | Chloroquine-resistant | 0.3 | - | - |

| W2 | Chloroquine-resistant | - | - | - |

| TM90-C2B | Artemisinin-resistant | - | - | - |

| IPC-4884 | Artemisinin-resistant | - | - | - |

Data presented as mean ± standard deviation where available. IC50, IC90, and IC99 represent the concentrations required to inhibit parasite growth by 50%, 90%, and 99%, respectively.[1][2]

Table 2: In Vitro and Ex Vivo Activity against Other Plasmodium Species and Life-Cycle Stages

| Species | Life-Cycle Stage | Assay Type | IC50 (nM) |

| P. falciparum | Gametocytes (male) | Exflagellation Assay | 5.89 ± 1.80 |

| P. falciparum | Oocyst Development | Standard Membrane Feeding Assay | 30 (range: 23-39) |

| P. falciparum | Oocyst Prevalence | Standard Membrane Feeding Assay | 104 (range: 98-110) |

| P. vivax | Asexual Blood Stages | Ex vivo | - |

| P. berghei | Asexual Blood Stages | In vitro | 13.5 |

This table highlights the compound's activity beyond the asexual blood stages of P. falciparum, indicating its potential to block malaria transmission.[1][2][3][4]

Table 3: In Vivo Efficacy of this compound in Murine Models

| Plasmodium Species | Mouse Model | Efficacy Endpoint | ED90 (mg/kg) | 95% Confidence Interval |

| P. falciparum | Humanized SCID mice | 90% parasite clearance | 3.7 | 3.3 - 4.9 |

| P. berghei | Standard mouse model | 90% parasite clearance | 13 | 11 - 16 |

ED90 represents the effective dose required to achieve a 90% reduction in parasitemia. These models are crucial for assessing the compound's activity in a whole-organism system.[1][4]

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

In Vitro Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay

This assay is a standard method for determining the susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA.

Objective: To determine the 50% inhibitory concentration (IC50) of ACT-451840 against various strains of P. falciparum.

Methodology:

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized at the ring stage.

-

Drug Dilution: ACT-451840 is prepared in a series of dilutions in culture medium.

-

Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.

-

Parasite Inoculation: A suspension of parasitized red blood cells (typically at 0.5% parasitemia and 2.5% hematocrit) is added to each well.

-

Incubation: The plates are incubated for 48 hours under the same conditions as the parasite culture.

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Measurement: The contents of each well are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

References

- 1. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic-pharmacodynamic modelling of the antimalarial activity of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(Rac)-ACT-451840 In Vitro Efficacy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of (Rac)-ACT-451840, a promising antimalarial compound. The data presented is compiled from preclinical assessments and is intended to inform researchers and professionals in the field of drug development. This document details the compound's activity against various stages of Plasmodium parasites, outlines the experimental methodologies used to determine its efficacy, and provides visualizations of its impact on the parasite lifecycle.

Quantitative Efficacy Data

This compound has demonstrated potent activity against multiple species and life stages of the Plasmodium parasite. The following tables summarize the key quantitative data on its in vitro efficacy.

Table 1: In Vitro Activity against Asexual Blood Stages of Plasmodium falciparum

| Strain/Isolate | Resistance Profile | IC50 (nM) | IC90 (nM) | IC99 (nM) |

| NF54 | Drug-sensitive | 0.4 ± 0.0 | 0.6 ± 0.0 | 1.2 ± 0.0 |

| K1 | Chloroquine-resistant | 0.3 | Not Reported | Not Reported |

| Various | Drug-resistant | Generally low nanomolar activity | Not Reported | Not Reported |

Data compiled from multiple studies.[1][2][3]

Table 2: In Vitro Activity against Other Plasmodium Species and Life Stages

| Species / Stage | Assay | IC50 (nM) | Notes |

| P. berghei | Exflagellation Assay | 13.5 | Murine malaria parasite |

| P. falciparum Gametocytes (Male) | Dual Gamete Formation Assay | 5.89 ± 1.80 | Potently prevents male gamete formation[1][2][4] |

| P. falciparum Gametocytes (Female) | Dual Gamete Formation Assay | > 20,000 | No significant activity observed |

| P. falciparum Oocyst Development | Standard Membrane Feeding Assay | 30 (range: 23-39) | Dose-dependently blocks oocyst development[1][2][4] |

Experimental Protocols

The in vitro efficacy of this compound has been primarily evaluated using the following key experimental protocols:

[³H]-Hypoxanthine Incorporation Assay for Asexual Blood Stage Activity

This assay is the gold standard for determining the antimalarial activity of compounds against the intraerythrocytic asexual stages of P. falciparum. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's DNA.

Methodology:

-

Parasite Culture: P. falciparum strains are cultured in vitro in human red blood cells.

-

Drug Dilution: this compound is serially diluted to various concentrations.

-

Incubation: The cultured parasites are incubated with the different drug concentrations for a period of 72 hours.

-

Radiolabeling: [³H]-hypoxanthine is added to the culture.

-

Harvesting and Measurement: The parasite DNA is harvested, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.

Dual Gamete Formation Assay for Gametocytocidal Activity

This assay assesses the effect of the compound on the viability and function of mature male and female P. falciparum gametocytes.

Methodology:

-

Gametocyte Culture: Mature stage V gametocytes are cultured in vitro.

-

Compound Exposure: Gametocytes are exposed to various concentrations of this compound.

-

Induction of Gametogenesis: The formation of male and female gametes is induced.

-

Quantification of Male Gametes: Male gamete formation is quantified by observing and counting exflagellation centers under a microscope.

-

Quantification of Female Gametes: Female gamete formation is assessed by detecting the expression of the female-specific surface marker Pfs25 using immunofluorescence.

-

Data Analysis: The IC50 value is determined based on the inhibition of gamete formation compared to a control.[2][5]

Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity

The SMFA evaluates the ability of a compound to block the transmission of parasites from an infected blood meal to mosquitoes by assessing oocyst development.

Methodology:

-

Gametocyte Preparation: Mature P. falciparum gametocytes are prepared in a blood meal.

-

Compound Addition: this compound is added to the gametocyte-containing blood meal.

-

Mosquito Feeding: Anopheles mosquitoes are allowed to feed on the blood meal through a membrane.

-

Incubation: The mosquitoes are maintained for a period to allow for oocyst development in their midguts.

-

Oocyst Counting: The mosquito midguts are dissected, and the number of oocysts is counted.

-

Data Analysis: The IC50 for oocyst development inhibition is calculated by comparing the number of oocysts in treated versus control mosquitoes.[2]

Mechanism of Action and Lifecycle Inhibition

This compound was identified through phenotypic screening and is characterized as having a novel mechanism of action that is not yet fully elucidated.[5][6] Therefore, a detailed signaling pathway diagram cannot be provided at this time. However, based on its demonstrated in vitro efficacy, a logical diagram illustrating its points of intervention in the Plasmodium lifecycle can be constructed.

This diagram illustrates that this compound acts on multiple stages of the Plasmodium lifecycle, a key attribute for a next-generation antimalarial drug. Its potent activity against the asexual blood stages is responsible for clearing the symptomatic infection, while its effects on male gametocytes and oocyst development indicate a potential to block the transmission of malaria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmv.org [mmv.org]

Preclinical Safety Profile of (Rac)-ACT-451840: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety profile of (Rac)-ACT-451840, a novel antimalarial compound. The information is compiled from publicly available research, focusing on key safety pharmacology, toxicology, and genotoxicity studies. This document is intended to serve as a resource for researchers and professionals involved in the development of new therapeutic agents.

Executive Summary

This compound, a potent antimalarial agent, has undergone a series of preclinical safety evaluations in accordance with Good Laboratory Practice (GLP) regulations and International Council for Harmonisation (ICH) guidelines.[1][2] The compound has demonstrated a favorable safety profile, characterized by good tolerability in animal models and a lack of genotoxic potential.[1][2] Key findings from these studies indicate that ACT-451840 does not exert adverse effects on the central nervous, respiratory, or cardiovascular systems at doses significantly higher than the anticipated therapeutic exposures.[1][2] General toxicology studies in rats and dogs have established a No-Observed-Adverse-Effect Level (NOAEL), providing a basis for safe clinical trial design.

General Toxicology

General toxicology studies were conducted to evaluate the potential systemic toxicity of ACT-451840 following repeated oral administration. These studies were performed in two mammalian species, the rat and the dog, for a duration of up to four weeks.[1][2]

| Study | Species | Duration | Dose Levels | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |

| Repeat-Dose Oral Toxicity | Rat | 4 weeks | Up to 2,000 mg/kg/day[1] | At higher doses, observations included body weight reduction and increases in liver enzymes and bilirubin.[3] | 100 mg/kg/day[3] |

| Repeat-Dose Oral Toxicity | Dog | 4 weeks | Up to 2,000 mg/kg/day[1] | Similar to rats, higher doses led to body weight reduction and elevations in liver enzymes and bilirubin.[3] | 100 mg/kg/day[3] |

Safety Pharmacology

Safety pharmacology studies were designed to investigate the potential for ACT-451840 to induce adverse effects on major physiological systems. These studies, conducted in compliance with GLP standards, focused on the central nervous system (CNS), respiratory system, and cardiovascular system.

| System | Animal Model | Maximum Dose Tested | Key Findings |

| Central Nervous System | Rat | 1,000 mg/kg[1][2] | No effects observed on central nervous system parameters.[1][2] |

| Respiratory System | Rat | 1,000 mg/kg[1][2] | No effects observed on respiratory parameters.[1][2] |

| Cardiovascular System | Dog | 500 mg/kg[1][2] | No effects observed on cardiovascular parameters.[1][2] |

Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of ACT-451840. The results from these studies were uniformly negative, indicating that the compound does not induce gene mutations or chromosomal damage.[1][2]

| Assay Type | Test System | Result |

| In Vitro Reverse Mutation Test (Ames Test) | Bacterial cells | Not genotoxic[1][2] |

| In Vitro Chromosome Aberration Study | Mammalian cells | Not genotoxic[1][2] |

| In Vivo Micronucleus Test | Rodent bone marrow | Not genotoxic[1][2] |

Experimental Protocols

While detailed, proprietary study protocols are not publicly available, the conducted preclinical safety studies adhered to internationally recognized guidelines, such as those from the ICH and regulatory bodies like the FDA and EMA. The methodologies for the key experiments are summarized below based on these standard guidelines.

General Toxicology Studies (4-week repeat-dose oral toxicity in rats and dogs): Groups of animals of both sexes were administered ACT-451840 daily via oral gavage for 28 consecutive days. A control group received the vehicle only. Dose levels were selected based on results from dose-range finding studies. Endpoints evaluated included clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology of a comprehensive list of tissues. The NOAEL was determined as the highest dose level that did not produce any significant adverse findings.[3]

Safety Pharmacology Studies:

-

Central Nervous System: A functional observational battery (FOB) and motor activity assessment were likely performed in rats at various time points after a single oral dose of ACT-451840.

-

Respiratory System: Respiratory rate and tidal volume were likely measured in rats using whole-body plethysmography after a single oral dose.

-

Cardiovascular System: A study in conscious, telemetered dogs was likely conducted to assess effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters over a defined period following a single oral dose.

Genotoxicity Assays:

-

Ames Test: Various strains of Salmonella typhimurium and Escherichia coli were exposed to ACT-451840 with and without metabolic activation to detect the induction of reverse mutations.

-

Chromosome Aberration Assay: Cultured mammalian cells (e.g., Chinese hamster ovary cells) were treated with ACT-451840 with and without metabolic activation, followed by microscopic examination for chromosomal damage.

-

Micronucleus Test: Rodents were administered ACT-451840, and their bone marrow was subsequently examined for the presence of micronuclei in polychromatic erythrocytes, an indicator of chromosomal damage.

Visualizations

Caption: Overall workflow of the preclinical safety assessment for this compound.

Caption: Safety pharmacology studies of this compound and key findings.

Caption: Genotoxicity assessment of this compound and results.

Caption: Summary of general toxicology studies for this compound.

References

(Rac)-ACT-451840 Target Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ACT-451840 is a potent, orally active antimalarial compound that has demonstrated significant activity against both sensitive and resistant strains of Plasmodium falciparum.[1][2] As a frontrunner in the development of new therapies to combat drug-resistant malaria, understanding its mechanism of action is paramount. This technical guide provides an in-depth overview of the target identification studies for this compound, focusing on the experimental methodologies, quantitative data, and the key molecular target that has been identified.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound against various life cycle stages of the malaria parasite.

Table 1: In Vitro Activity of ACT-451840 against P. falciparum Asexual Blood Stages [3][4][5][6]

| Parasite Strain | Resistance Profile | IC50 (nM) |

| NF54 | Drug-sensitive | 0.4 ± 0.0 |

| K1 | Chloroquine-resistant | 3.8 |

| Cam3.IIrev (K13 wild-type) | Artemisinin-sensitive | Not specified |

| Cam3.IIC580Y (K13 mutant) | Artemisinin-resistant | Not specified (fully active) |

| Clinical Isolates (P. falciparum) | Multidrug-resistant | 2.5 (median) |

| Clinical Isolates (P. vivax) | - | 3.0 (median) |

Table 2: Activity of ACT-451840 against Sexual Stages and Transmission [3][4][7]

| Activity | Parameter | IC50 (nM) |

| Gametocytocidal Activity | Male Gamete Formation | 5.89 ± 1.80 |

| Transmission Blocking | Oocyst Development | 30 (range: 23-39) |

| Transmission Blocking | Oocyst Prevalence | 104 (range: 98-110) |

Table 3: In Vivo Efficacy of ACT-451840 in Murine Models [3][5][7]

| Murine Model | Parasite | ED90 (mg/kg) |

| P. falciparum SCID mouse model | P. falciparum NF54 | 3.7 (95% CI: 3.3-4.9) |

| P. berghei infected mouse model | P. berghei | 13 (95% CI: 11-16) |

Target Identification Studies: The Role of PfMDR1

Initial investigations into the mechanism of action of ACT-451840 pointed towards a novel target.[3] Target deconvolution efforts, primarily through the use of chemical proteomics, have identified the Plasmodium falciparum multidrug resistance protein 1 (PfMDR1) as a key player in the compound's activity and the development of resistance.[1][3]

PfMDR1 is an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole. It is known to modulate parasite susceptibility to a variety of antimalarial drugs. Studies have shown that resistance to ACT-451840 is consistently associated with specific single nucleotide polymorphisms (SNPs) in the pfmdr1 gene. The causal link between these mutations and resistance has been definitively established using CRISPR-Cas9 gene editing techniques.[1]

Experimental Protocols

A critical tool in identifying the interaction between ACT-451840 and PfMDR1 was a photo-reactive affinity capture method. This involved the synthesis of a derivative of ACT-451840, named ACT-460953, which incorporates a photo-reactive group and a biotin tag for affinity purification.

UV-Triggered Affinity Capture Protocol

This protocol is based on the methodology used to identify protein interactors of ACT-451840's precursor, ACT-213615, and is applicable to ACT-451840 target identification.

Objective: To covalently cross-link and isolate proteins that bind to the ACT-451840 derivative in live parasites.

Materials:

-

Synchronized P. falciparum culture (e.g., 3D7 strain)

-

ACT-460953 (photo-reactive and biotinylated derivative of ACT-451840)

-

ACT-213615 or ACT-451840 (as a competitor)

-

UV irradiation source (e.g., 365 nm)

-

Saponin lysis buffer

-

SDS lysis buffer

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

-

Incubation with Competitor (Control): Pre-incubate a portion of the parasite culture with an excess of non-biotinylated ACT-213615 or ACT-451840 to serve as a competition control. This helps to identify non-specific binders.

-

Incubation with Probe: Incubate both the competitor-treated and untreated parasite cultures with ACT-460953.

-

UV Cross-linking: Expose the parasite cultures to UV light to activate the photo-reactive group on ACT-460953, leading to covalent cross-linking with interacting proteins.

-

Parasite Lysis: Lyse the infected red blood cells using saponin to release the parasites. Subsequently, lyse the parasites using an SDS-containing buffer to solubilize the proteins.

-

Affinity Purification: Incubate the parasite lysates with streptavidin-coated magnetic beads. The biotin tag on ACT-460953 will bind to the streptavidin, thus capturing the probe-protein complexes.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using an appropriate elution buffer.

Mass Spectrometry Analysis

Objective: To identify the proteins isolated through the affinity capture protocol.

Procedure:

-

Sample Preparation: The eluted proteins are typically separated by SDS-PAGE. Protein bands that are present in the sample incubated with ACT-460953 alone, but absent or significantly reduced in the competitor-treated sample, are excised. The proteins within the gel bands are then subjected to in-gel tryptic digestion.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

Protein Identification: The fragmentation spectra are searched against a P. falciparum protein database to identify the amino acid sequences of the peptides and, subsequently, the proteins from which they originated. PfMDR1 was identified as a primary interacting partner through this methodology.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound appears to be the modulation of PfMDR1 function. While the complete downstream signaling cascade is still under investigation, the current understanding points to a direct interaction that likely disrupts the transporter's normal function, leading to parasite death. Resistance arises from mutations in PfMDR1 that presumably alter the binding of the drug or the conformational changes induced by binding.

Diagrams

Conclusion

The target identification studies for this compound have successfully pinpointed PfMDR1 as a critical molecular target. The use of advanced chemical proteomics techniques, such as photo-affinity labeling followed by mass spectrometry, has been instrumental in this discovery. The comprehensive quantitative data on the compound's activity underscores its potential as a next-generation antimalarial. Further research into the precise structural interactions between ACT-451840 and PfMDR1, as well as the downstream consequences of this interaction, will be crucial for optimizing its therapeutic use and combating the emergence of resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chimia.ch [chimia.ch]

- 7. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-ACT-451840: A Technical Guide on its Activity Against Asexual and Sexual Stages of Malaria Parasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ACT-451840 is a novel antimalarial compound that has demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides an in-depth overview of the activity of this compound on both the asexual blood stages, which cause the clinical symptoms of malaria, and the sexual stages (gametocytes), which are responsible for transmission to mosquitoes. The document summarizes key quantitative data, details the experimental protocols used to assess its efficacy, and provides visualizations of the experimental workflows and the compound's proposed mechanism of action.

Data Presentation: In Vitro and In Vivo Activity of this compound

The efficacy of this compound has been evaluated across various stages of the Plasmodium life cycle. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound against P. falciparum

| Parasite Stage | Assay | Strain | IC50 (nM) | Reference |

| Asexual Blood Stages | [³H]-Hypoxanthine Incorporation | NF54 (drug-sensitive) | 0.4 ± 0.0 | [1] |

| Male Gametocytes (Stage V) | Dual Gamete Formation Assay | NF54 | 5.89 ± 1.80 | [1] |

| Female Gametocytes (Stage V) | Dual Gamete Formation Assay | NF54 | >20,000 | [1] |

| Oocyst Development | Standard Membrane Feeding Assay | NF54 | 30 (23-39) | [1] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Parasite Species | Mouse Model | Efficacy Endpoint | ED90 (mg/kg) | Reference |

| P. falciparum | Humanized scid mice | Survival | 3.7 (3.3-4.9) | [1] |

| P. berghei | NMRI mice | Survival | 13 (11-16) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Asexual Stage Activity: [³H]-Hypoxanthine Incorporation Assay

This assay measures the inhibition of parasite DNA synthesis as an indicator of parasite growth.

-

Parasite Culture: P. falciparum parasites (e.g., NF54 strain) are maintained in continuous culture in human erythrocytes.

-

Drug Dilution: this compound is serially diluted in culture medium.

-

Assay Setup: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and are added to 96-well plates containing the drug dilutions.

-

Incubation: Plates are incubated for a defined period (e.g., 48 hours) in a controlled atmosphere.

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for a further 24 hours to allow for incorporation into newly synthesized parasite DNA.

-

Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Sexual Stage Activity: Dual Gamete Formation Assay

This assay assesses the viability of mature male and female gametocytes.

-

Gametocyte Culture: Mature stage V P. falciparum gametocytes are produced in vitro.

-

Compound Incubation: The gametocyte culture is incubated with various concentrations of this compound.

-

Gametogenesis Induction: Gametogenesis is induced by a temperature drop and an increase in pH to mimic the conditions in the mosquito midgut.

-

Male Gamete Formation (Exflagellation): The formation of motile male gametes (exflagellation centers) is observed and counted under a microscope.

-

Female Gamete Viability: The viability of female gametes is assessed by immunofluorescence staining for a female-specific surface marker (e.g., Pfs25).

-

Data Analysis: The IC50 for male gamete formation is determined from the dose-response curve of exflagellation center inhibition.

Oocyst Development Blockade: Standard Membrane Feeding Assay (SMFA)

This assay evaluates the transmission-blocking potential of a compound by assessing its effect on oocyst development in the mosquito midgut.

-

Gametocyte Preparation: A culture of mature P. falciparum gametocytes is prepared.

-

Compound Addition: this compound is added to the gametocyte culture either directly before feeding (direct mode) or after a 24-hour pre-incubation (indirect mode).

-

Mosquito Feeding: The gametocyte-drug mixture is fed to a cage of susceptible mosquitoes (e.g., Anopheles stephensi) through an artificial membrane feeding system.

-

Mosquito Maintenance: Fed mosquitoes are maintained in the insectary for 7-10 days to allow for oocyst development.

-

Midgut Dissection: The midguts of the mosquitoes are dissected.

-

Oocyst Counting: The number of oocysts on each midgut is counted under a microscope after staining (e.g., with mercurochrome).

-

Data Analysis: The percentage inhibition of oocyst intensity and prevalence is calculated by comparing the compound-treated groups to the control group. The IC50 for oocyst development blockade is then determined.

In Vivo Efficacy in Murine Models

These studies assess the therapeutic efficacy of the compound in a living organism.

-

Animal Models: Immunodeficient mice engrafted with human erythrocytes are used for P. falciparum studies, while standard mouse strains are used for rodent malaria parasites like P. berghei.

-

Infection: Mice are infected with a standardized number of parasites.

-

Drug Administration: this compound is administered to the mice, typically orally, at various doses.

-

Monitoring: Parasitemia is monitored daily by microscopic examination of blood smears.

-

Efficacy Determination: The efficacy is determined based on the reduction in parasitemia and the survival of the treated mice compared to the untreated control group. The ED90 (the dose required to achieve 90% efficacy) is calculated.

Visualizations

Experimental Workflows

Proposed Mechanism of Action

The precise mechanism of action of this compound is still under investigation, however, studies have indicated an interaction with the P. falciparum multidrug resistance protein 1 (PfMDR1). PfMDR1 is a transporter protein located on the membrane of the parasite's digestive vacuole. It is thought to play a role in transporting various compounds, including antimalarial drugs, across this membrane. Mutations in the pfmdr1 gene have been associated with resistance to this compound, suggesting that the compound's activity is linked to the function of this transporter.

Conclusion

This compound is a promising antimalarial candidate with potent activity against both the disease-causing asexual stages and the transmission-competent sexual stages of P. falciparum. Its novel mechanism of action, likely involving the PfMDR1 transporter, makes it a valuable tool in the fight against drug-resistant malaria. Further research into its precise molecular interactions will be crucial for its continued development and for the design of next-generation antimalarials.

References

(Rac)-ACT-451840: A Novel Antimalarial Agent Effective Against Artemisinin-Resistant Plasmodium falciparum

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of artemisinin-resistant Plasmodium falciparum threaten global malaria control and elimination efforts, creating an urgent need for novel antimalarial agents with different modes of action.[1][2][3][4] (Rac)-ACT-451840, a new chemical entity, has demonstrated potent activity against both sensitive and resistant strains of P. falciparum, positioning it as a promising candidate to address this challenge.[5][6][7] This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, with a focus on its efficacy against artemisinin-resistant malaria.

Quantitative Efficacy and Pharmacokinetic Data

This compound exhibits potent antimalarial activity across various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Parameter | P. falciparum Strain | Value | Reference |

| IC50 | NF54 (drug-sensitive) | 0.4 ± 0.0 nM | [1][2][3][4] |

| 7G8 (multidrug-resistant) | 0.3 nM | [8] | |

| Dd2 (multidrug-resistant) | 0.7 nM | [8] | |

| IC90 | NF54 (drug-sensitive) | 0.6 ± 0.0 nM | [3] |

| IC99 | NF54 (drug-sensitive) | 1.2 ± 0.0 nM | [3] |

| Parameter | Plasmodium Species | Model | Value | Reference |

| ED90 | P. falciparum | Murine model | 3.7 mg/kg (95% CI: 3.3-4.9 mg/kg) | [1][2][3] |

| ED90 | P. berghei | Murine model | 13 mg/kg (95% CI: 11-16 mg/kg) | [1][2][3] |

| Parameter | Condition | Value | Reference |

| Cmax (500 mg, single dose) | Fasted | 11.9 ng/mL | [5][7] |

| AUC0–∞ (500 mg, single dose) | Fasted | 100.6 ng·h/mL | [5][7] |

| Cmax (500 mg, single dose) | Fed | 150.5 ng/mL | [7] |

| AUC0–∞ (500 mg, single dose) | Fed | 1,408.1 ng·h/mL | [7] |

| Half-life (t1/2) | - | ~34 hours | [5] |

| Parasite Reduction Ratio (PRR) | - | >4 log per parasite cycle | [3][9] |

| Parasite Clearance Half-life | - | 7.7 hours (95% CI: 7.3-8.3) | [10] |

| Stage | Parameter | Value | Reference |

| Male Gamete Formation | IC50 | 5.89 ± 1.80 nM | [1][2][3][9] |

| Oocyst Development | IC50 | 30 nM (range: 23-39) | [1][2][3][9] |

Activity Against Artemisinin-Resistant Strains

A critical feature of ACT-451840 is its efficacy against artemisinin-resistant parasites. Mutations in the Kelch13 (K13) propeller domain are the primary molecular marker for artemisinin resistance.[11] Studies have shown that ACT-451840 is fully active against artemisinin-resistant strains, with the K13 propeller mutation C580Y conferring no cross-resistance in ring-stage survival assays (RSA).[2] This indicates a mechanism of action distinct from that of artemisinins.

Mechanism of Action and Signaling Pathways

While the precise molecular target of ACT-451840 is still under investigation, it is known to have a novel mode of action.[2][9][12] One proposed mechanism involves the blocking of the MDR1 pump on the parasitophorous digestive vacuole membrane.[8] Unlike artemisinins, which require activation by intraparasitic heme-iron to generate free radicals, ACT-451840's activity is independent of this pathway.[13]

Below is a conceptual diagram illustrating the proposed mechanism of action in relation to artemisinin resistance.

Caption: Proposed mechanism of ACT-451840 versus Artemisinin action.

Multi-stage Activity and Transmission Blocking

ACT-451840 demonstrates activity against multiple life cycle stages of P. falciparum. It is effective against all asexual blood stages (rings, trophozoites, and schizonts), similar to artemisinins.[7][14] Furthermore, it possesses gametocytocidal properties, potently preventing male gamete formation and blocking oocyst development in the mosquito vector.[1][2][3][9] This dual activity against both asexual and sexual stages suggests that ACT-451840 could not only treat malaria but also reduce its transmission.[1][2][3][4]

The following diagram illustrates the lifecycle of P. falciparum and the stages targeted by ACT-451840.

Caption: P. falciparum lifecycle stages targeted by ACT-451840.

Experimental Protocols

In Vitro Susceptibility Assays

The in vitro activity of ACT-451840 against P. falciparum is typically assessed using a [3H] hypoxanthine incorporation assay.[3]

-

Parasite Culture: P. falciparum strains (e.g., NF54, Dd2, 7G8) are maintained in continuous culture in human erythrocytes at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax, under a low oxygen environment (5% CO2, 5% O2, 90% N2).[15]

-

Drug Dilution: ACT-451840 is serially diluted and added to 96-well plates.

-

Assay: Synchronized ring-stage parasites are added to the drug-containing plates at a specific parasitemia and hematocrit.

-

Incubation: Plates are incubated for 72 hours under standard culture conditions.

-

Measurement: [3H] hypoxanthine is added for the final 24 hours of incubation. Parasite growth is determined by measuring the incorporation of [3H] hypoxanthine using a scintillation counter.

-

Analysis: IC50, IC90, and IC99 values are calculated by fitting the dose-response data to a sigmoidal curve.

The workflow for this assay is depicted below.

Caption: Workflow for the [3H] hypoxanthine incorporation assay.

In Vivo Efficacy in Murine Models

The in vivo efficacy of ACT-451840 is evaluated in murine models that permit infection with human and rodent malaria parasites.[1][2]

-

Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human erythrocytes are used for P. falciparum studies, while other mouse strains are used for P. berghei infections.

-

Infection: Mice are infected with parasites, and parasitemia is allowed to establish.

-

Treatment: ACT-451840 is administered orally once daily for a specified duration (e.g., 4 days), starting on a designated day post-infection.[16]

-

Monitoring: Parasitemia in peripheral blood is monitored daily by methods such as flow cytometry or Giemsa-stained blood smears.[3][16]

-

Endpoint: The primary endpoint is the reduction in parasitemia. The 90% effective dose (ED90) is calculated. Animal survival can also be used as a robust endpoint.[3]

Conclusion

This compound is a potent, fast-acting antimalarial with a novel mechanism of action that is effective against artemisinin-resistant P. falciparum. Its dual activity against both the asexual blood stages responsible for clinical disease and the sexual stages responsible for transmission makes it a highly promising candidate for future malaria combination therapies.[1][2][3][4] The data presented in this guide underscore its potential to become a valuable tool in the global effort to combat and ultimately eradicate malaria. Further clinical development is warranted to fully characterize its safety and efficacy profile in human populations.

References

- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | Medicines for Malaria Venture [mmv.org]

- 5. First-in-humans study of the safety, tolerability, and pharmacokinetics of ACT-451840, a new chemical entity with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion‐451840 in an induced blood stage malaria study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. malariaworld.org [malariaworld.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. First-in-Humans Study of the Safety, Tolerability, and Pharmacokinetics of ACT-451840, a New Chemical Entity with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mmv.org [mmv.org]

- 16. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]

(Rac)-ACT-451840: A Technical Overview of Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ACT-451840 is a novel antimalarial compound with potent activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum.[1] As a key candidate in the fight against malaria, a thorough understanding of its pharmacokinetic and metabolic profile is crucial for its continued development and potential clinical application. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, based on preclinical and early-phase clinical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in a first-in-human, single-ascending-dose study involving healthy male subjects.[2] This study revealed key insights into the drug's behavior in humans, particularly the significant impact of food on its bioavailability.

Human Pharmacokinetic Data

A single-ascending-dose study evaluated the pharmacokinetics of this compound at doses of 10, 50, 200, and 500 mg in the fasted state, and at 200 and 500 mg in the fed state.[2] The results demonstrated that plasma concentrations of ACT-451840 were low in the fasted state.[2] However, co-administration with food led to a substantial increase in exposure.[2][3]

At the highest dose of 500 mg, the peak drug concentration (Cmax) and the total drug exposure over time (AUC) were approximately 13- and 14-fold higher, respectively, in the fed state compared to the fasted state.[2] While food significantly increased absorption, it did not appear to affect the elimination half-life of the drug, which was approximately 34 hours at the 500 mg dose.[2]

Table 1: Geometric Mean Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Dose) [2]

| Dose (mg) | State | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | t1/2 (h) |

| 10 | Fasted | - | - | - | 3.6 |

| 50 | Fasted | - | - | - | 4.7 |

| 200 | Fasted | - | - | - | 28.2 |

| 500 | Fasted | 11.9 | 2.0 | 100.6 | 33.8 |

| 500 | Fed | 150.5 | 3.5 | 1408.1 | 31.8 (ratio of geometric mean fed vs. fasted was 0.94) |

Note: Cmax, Tmax, AUC0–∞, and t1/2 represent maximum plasma concentration, time to reach Cmax, area under the plasma concentration-time curve from time zero to infinity, and elimination half-life, respectively. Dashes indicate data not explicitly provided in the cited source for those specific dose levels in a comparable format.

Preclinical Pharmacokinetics and Pharmacodynamics

In preclinical studies, this compound has demonstrated efficacy in murine models of malaria.[3][4] In a P. falciparum mouse model, an oral quadruple-dose regimen of ACT-451840 resulted in a 90% effective dose (ED90) of 3.7 mg/kg.[4] In a P. berghei infected mouse model, cure was achieved at oral doses of 300 mg/kg over three consecutive days.[3]

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to correlate drug exposure (AUC, Cmax, and time above a threshold concentration) with antimalarial activity and survival in these animal models.[4][5] This modeling has been instrumental in predicting the human efficacious exposure.[4][5]

Metabolism

The metabolism of this compound is a critical aspect of its disposition and is characterized by the formation of several metabolites, some of which are believed to be pharmacologically active.[2]

Metabolite Identification and Activity

The first-in-human study identified the presence of several potential metabolites of ACT-451840.[2] A key finding from this study was that plasma concentrations of antimalarial activity, as measured by an ex vivo bioassay with P. falciparum, were approximately four times higher than the plasma concentrations of the parent drug measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This discrepancy strongly suggests the presence of circulating metabolites that contribute to the overall antimalarial effect.[2][6]

While the specific structures and quantitative pharmacokinetic profiles of these metabolites have not been fully elucidated in publicly available literature, a proposed metabolic pathway has been described.

Proposed Metabolic Pathways

The metabolism of this compound in human plasma is thought to proceed through several key biotransformations. A visual representation of these proposed pathways is provided below.

Figure 1: A diagram illustrating the proposed metabolic pathways of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key studies that form the basis of our current understanding of this compound's pharmacokinetics and metabolism.

First-in-Human Pharmacokinetic Study

This study was a single-center, randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy male subjects.[2]

-

Study Design: Subjects were administered single oral doses of this compound or placebo. The doses escalated from 10 mg to 500 mg. The effect of food was assessed in the 200 mg and 500 mg dose cohorts.

-

Subjects: Healthy male volunteers were enrolled in the study.

-

Dosing and Sample Collection: The drug was administered orally. Serial blood samples were collected at predefined time points post-dose to characterize the pharmacokinetic profile.

-

Analytical Methods: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Additionally, the total antimalarial activity in plasma was assessed using an ex vivo bioassay with a chloroquine-resistant strain of P. falciparum.

Figure 2: Workflow of the first-in-human pharmacokinetic study of this compound.

Preclinical Efficacy Studies

The in vivo efficacy of this compound was evaluated in established mouse models of malaria.[4]

-

Animal Models: NOD-scid IL2Rγnull mice engrafted with human erythrocytes and infected with P. falciparum were used. Studies were also conducted in mice infected with the rodent parasite P. berghei.

-

Dosing: The compound was administered orally, typically in a multi-dose regimen.

-

Efficacy Endpoints: Efficacy was assessed by monitoring parasitemia in peripheral blood. In some models, survival was a key endpoint.

-

Pharmacokinetic Sampling: Blood samples were collected from satellite groups of animals to determine the plasma concentrations of ACT-451840.

Conclusion

This compound exhibits a pharmacokinetic profile characterized by a significant food effect, with substantially increased exposure when administered with a meal. The long half-life of the parent compound is a favorable attribute for a potential antimalarial therapy. The presence of circulating, active metabolites is a key feature of its disposition and likely contributes significantly to its overall efficacy. Further studies to fully characterize the structure and pharmacokinetic profiles of these metabolites, as well as a comprehensive human ADME study, would provide a more complete understanding of the disposition of this compound and further guide its clinical development.

References

- 1. First-in-Humans Study of the Safety, Tolerability, and Pharmacokinetics of ACT-451840, a New Chemical Entity with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-humans study of the safety, tolerability, and pharmacokinetics of ACT-451840, a new chemical entity with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chimia.ch [chimia.ch]

(Rac)-ACT-451840: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ACT-451840 is a potent, orally active antimalarial compound that has demonstrated significant efficacy against both sensitive and resistant strains of Plasmodium falciparum. As a promising clinical candidate, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data and standardized methodologies for characterizing the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the requisite experimental protocols and data presentation formats essential for its preclinical and clinical development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Understanding the solubility of this compound in various media is essential for developing oral dosage forms and for its use in in vitro and in vivo research.

Aqueous Solubility

Aqueous solubility is a key parameter influencing the absorption of an orally administered drug. The Biopharmaceutics Classification System (BCS) uses aqueous solubility over a pH range to classify drug substances.

Table 1: Representative Aqueous Solubility of this compound

| pH | Medium | Temperature (°C) | Solubility (µg/mL) | Method |

| 1.2 | Simulated Gastric Fluid (SGF) | 37 ± 0.5 | Data not available | Shake-Flask |

| 4.5 | Acetate Buffer | 37 ± 0.5 | Data not available | Shake-Flask |

| 6.8 | Simulated Intestinal Fluid (SIF) | 37 ± 0.5 | Data not available | Shake-Flask |

| 7.4 | Phosphate Buffer | 37 ± 0.5 | Data not available | Shake-Flask |

Note: The data in this table is representative and intended to illustrate the format for presenting aqueous solubility results. Actual experimental data for this compound is not publicly available.

Solubility in Organic Solvents

Solubility in organic solvents is important for purification, salt formation, and the development of analytical methods.

Table 2: Representative Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 | ≥ 2.08[1] |

| Ethanol | 25 | Data not available |

| Methanol | 25 | Data not available |

| Acetonitrile | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

| Acetone | 25 | Data not available |

Note: The data in this table is representative and intended to illustrate the format for presenting organic solvent solubility results. Actual experimental data for this compound is not publicly available, with the exception of the DMSO solubility provided by a commercial supplier.

Stability Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This information is crucial for determining storage conditions, re-test periods, and shelf-life.

Solid-State Stability

Solid-state stability studies are performed to evaluate the thermal and photolytic stability of the drug substance.

Table 3: Representative Solid-State Stability of this compound (Forced Degradation)

| Condition | Duration | Observations | Assay (%) | Total Degradants (%) |

| 80°C | 7 days | Data not available | Data not available | Data not available |

| 40°C / 75% RH | 14 days | Data not available | Data not available | Data not available |

| High-Intensity Light (ICH Q1B) | 11 days | Data not available | Data not available | Data not available |

Note: The data in this table is representative and intended to illustrate the format for presenting solid-state stability results. Actual experimental data for this compound is not publicly available.

Solution Stability

Solution stability studies are essential for developing liquid formulations and for defining the conditions for in vitro assays.

Table 4: Representative Solution Stability of this compound

| Solvent/Buffer | pH | Temperature (°C) | Duration | Assay (%) | Total Degradants (%) |

| SGF | 1.2 | 25 | 24 hours | Data not available | Data not available |

| SIF | 6.8 | 25 | 24 hours | Data not available | Data not available |

| Water | 7.0 | 25 | 24 hours | Data not available | Data not available |

| 0.1 N HCl | 1.0 | 80 | 8 hours | Data not available | Data not available |

| 0.1 N NaOH | 13.0 | 80 | 8 hours | Data not available | Data not available |

| 3% H₂O₂ | - | 25 | 24 hours | Data not available | Data not available |

Note: The data in this table is representative and intended to illustrate the format for presenting solution stability results. Actual experimental data for this compound is not publicly available.

Experimental Protocols

The following are detailed methodologies for conducting the key experiments to determine the solubility and stability of this compound, based on established regulatory guidelines.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in aqueous media at different pH values.

-

Preparation of Buffers: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8, as well as a phosphate buffer at pH 7.4.

-

Sample Preparation: Add an excess amount of this compound to each buffer in sealed, clear glass vials. The amount of solid should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Place the vials in a constant temperature shaker bath at 37 ± 0.5°C. Agitate the samples for a predetermined period (e.g., 24 or 48 hours) until equilibrium is reached. Preliminary studies should be conducted to determine the time to reach equilibrium.

-

Sample Analysis: After equilibration, visually inspect for the presence of undissolved solids. Centrifuge or filter the samples to separate the solid phase. The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the pH of the supernatant at the end of the experiment.

Stability Indicating Method Development and Forced Degradation Studies

This protocol describes the process for developing a stability-indicating analytical method and conducting forced degradation studies to identify potential degradation products and pathways.

-

Method Development: Develop a specific, sensitive, and accurate HPLC method capable of separating this compound from its potential degradation products.

-

Forced Degradation (Stress Testing):

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl at an elevated temperature (e.g., 80°C).

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N NaOH at an elevated temperature (e.g., 80°C).

-

Oxidation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at appropriate time points using the developed HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without excessive secondary degradation.

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) to confirm that the chromatographic peak of this compound is free from any co-eluting degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Aqueous Solubility Determination.

Logical Flow for Stability Indicating Method Development

Caption: Development of a Stability Indicating Method.

Conclusion

The successful development of this compound as a novel antimalarial agent is contingent upon a comprehensive understanding of its physicochemical properties. This technical guide has outlined the critical importance of solubility and stability data and has provided standardized protocols for their determination. While specific experimental data for this compound remains limited in the public domain, the methodologies and data presentation formats described herein provide a robust framework for researchers and drug development professionals to generate and evaluate the necessary information to advance this promising therapeutic candidate. The generation of such data will be instrumental in guiding formulation strategies, ensuring product quality and stability, and ultimately, in delivering a safe and effective treatment for malaria.

References

Methodological & Application

Application Notes and Protocols for (Rac)-ACT-451840 Murine Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of (Rac)-ACT-451840, a potent antimalarial candidate with a novel mechanism of action, using murine models. The protocols are designed to guide researchers in assessing the in vivo efficacy of ACT-451840 against both rodent and human malaria parasites.

Introduction

This compound is a phenylalanine-based compound that has demonstrated significant activity against multiple life-cycle stages of Plasmodium falciparum and Plasmodium vivax, including asexual and sexual stages. Its novel mechanism of action makes it a promising candidate for combating drug-resistant malaria. Preclinical in vivo assessment is a critical step in the development of new antimalarial drugs, and murine models are indispensable tools for these evaluations.[1][2] This document outlines the experimental design for two key murine models: the Plasmodium berghei-infected mouse model and the Plasmodium falciparum-infected humanized mouse model.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for ACT-451840, providing a baseline for expected outcomes in experimental settings.

Table 1: In Vitro Activity of ACT-451840 against P. falciparum